2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Description
2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Excretion
2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) is a potent inhibitor of the Hedgehog signaling pathway, widely studied for its metabolism and excretion in rats and dogs. The study by (Qin Yue et al., 2011) found that GDC-0449 undergoes extensive metabolism with major pathways including oxidation followed by phase II glucuronidation or sulfation. It also highlighted an uncommon metabolic pathway involving pyridine ring opening.
Cardiotonic Effects
Research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which are structurally similar to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, showed clear cardiotonic effects in certain compounds. This study by (Teng Wang et al., 2008) helps to understand the structure-activity relationships of these compounds in cardiotonic applications.
Synthesis and Crystal Structure
The synthesis and crystal structure of a compound closely related to this compound was detailed by (Wei Li et al., 2008). They synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide and analyzed its crystal structure, providing insights into the structural aspects of such compounds.
Preclinical Pharmacokinetics
The preclinical pharmacokinetics of GDC-0449 were explored by (H. Wong et al., 2009), emphasizing its role as an orally bioavailable Hedgehog signaling pathway inhibitor. This research is crucial for understanding the absorption, distribution, metabolism, and excretion characteristics of the compound in different animal models.
Inhibitory Effects in Corrosion
The inhibitory effects of pyridazine derivatives, closely related to this compound, on the electrochemical dissolution of mild steel were studied by (Motsie E. Mashuga et al., 2017). This research is significant in understanding the corrosion protection potential of such compounds.
Investigation of Oral Absorption
The study by (H. Wong et al., 2010) focused on the factors determining the oral absorption of GDC-0449, providing valuable insights into the pharmacokinetics and biopharmaceutical aspects of the compound.
Properties
IUPAC Name |
2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-7-9-14(10-8-13)21-19(24)15-5-3-4-6-16(15)20/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKMFJBOFAQKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.